2,2-dichloro-N-(2-morpholinophenyl)acetamide
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Overview
Description
2,2-dichloro-N-(2-morpholinophenyl)acetamide is a chemical compound with the molecular formula C12H14Cl2N2O2 and a molecular weight of 289.16 g/mol . It is characterized by the presence of two chlorine atoms, a morpholine ring, and an acetamide group attached to a phenyl ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2,2-dichloro-N-(2-morpholinophenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-morpholinophenylamine in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2,2-dichloro-N-(2-morpholinophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-dichloro-N-(2-morpholinophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(2-morpholinophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,2-dichloro-N-(2-morpholinophenyl)acetamide can be compared with other similar compounds such as:
- 2,2-dichloro-N-(2-piperidinophenyl)acetamide
- 2,2-dichloro-N-(2-pyrrolidinophenyl)acetamide
These compounds share similar structural features but differ in the nature of the ring attached to the phenyl group. The presence of different rings (morpholine, piperidine, pyrrolidine) can influence the chemical and biological properties, making each compound unique in its applications and effects .
Properties
IUPAC Name |
2,2-dichloro-N-(2-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-11(14)12(17)15-9-3-1-2-4-10(9)16-5-7-18-8-6-16/h1-4,11H,5-8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHXTMTYCVWLIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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